molecular formula C7H7N3O2S B13971716 3-cyano-N-methylpyridine-2-sulfonamide

3-cyano-N-methylpyridine-2-sulfonamide

Cat. No.: B13971716
M. Wt: 197.22 g/mol
InChI Key: LUDNJJVNAWHCLR-UHFFFAOYSA-N
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Description

3-cyano-N-methylpyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group (-CN) at the 3-position, a methyl group (-CH3) at the nitrogen atom, and a sulfonamide group (-SO2NH2) at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-methylpyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with methylamine and a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-cyano-N-methylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-ethylpyridine-2-sulfonamide: Similar structure with an ethyl group instead of a methyl group.

    3-cyano-N-methylpyridine-2-sulfonic acid: Similar structure with a sulfonic acid group instead of a sulfonamide group.

    2-cyano-N-methylpyridine-3-sulfonamide: Similar structure with the cyano and sulfonamide groups at different positions.

Uniqueness

3-cyano-N-methylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the cyano group at the 3-position and the sulfonamide group at the 2-position of the pyridine ring provides a distinct electronic environment that can affect the compound’s chemical and biological properties.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

3-cyano-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-6(5-8)3-2-4-10-7/h2-4,9H,1H3

InChI Key

LUDNJJVNAWHCLR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

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